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molecular formula C12H10N2O3 B3255283 4-((4-Nitrophenoxy)methyl)pyridine CAS No. 252918-98-2

4-((4-Nitrophenoxy)methyl)pyridine

Cat. No. B3255283
M. Wt: 230.22 g/mol
InChI Key: CKJGMKQACZUWAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07652022B2

Procedure details

4-hydroxymethyl-pyridine (2.23 g, 20 mmol) is added to a suspension of KOH (1.32 g, 20 mmol) and Aliquat 336 (0.937 mL). After stirring for 5 min at rt, 1-chloro-4-nitro-benzene (2.68 g, 16.7 mmol) is added. The resulting reaction mixture is further stirred at rt for 5 min and then at 80° C. for 2 h. The reaction mixture is filtered over silica gel (15 g), concentrated under reduced pressure, and flash chronatographed (silica gel, 3×50 cm, acetone/CH2Cl2=5:95→15:85) to give the title compound as a yellow solid: M+H=231.0; 1H-NMR (400 MHz, DMSO-d6): 8.58 (d, 6.5 Hz, 2H, pyrimidinyl), 8.22 (d, 8.5 Hz, 2H, phenyl-NO2), 7.44 (d, 6.5 Hz, pyrimidinyl), 7.21 (d, 8.5 Hz, 2H, phenyl-NO2), 5.34 (s, 2H, CH2); Rf (acetone/CH2Cl2=15:85): 0.32; HPLC (System 1): 3.40 min.
Quantity
2.23 g
Type
reactant
Reaction Step One
Name
Quantity
1.32 g
Type
reactant
Reaction Step One
Quantity
0.937 mL
Type
catalyst
Reaction Step One
Quantity
2.68 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH:1][CH2:2][C:3]1[CH:8]=[CH:7][N:6]=[CH:5][CH:4]=1.[OH-].[K+].Cl[C:12]1[CH:17]=[CH:16][C:15]([N+:18]([O-:20])=[O:19])=[CH:14][CH:13]=1>CCCCCCCC[N+](CCCCCCCC)(CCCCCCCC)C.[Cl-]>[N+:18]([C:15]1[CH:16]=[CH:17][C:12]([O:1][CH2:2][C:3]2[CH:8]=[CH:7][N:6]=[CH:5][CH:4]=2)=[CH:13][CH:14]=1)([O-:20])=[O:19] |f:1.2,4.5|

Inputs

Step One
Name
Quantity
2.23 g
Type
reactant
Smiles
OCC1=CC=NC=C1
Name
Quantity
1.32 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
0.937 mL
Type
catalyst
Smiles
CCCCCCCC[N+](C)(CCCCCCCC)CCCCCCCC.[Cl-]
Step Two
Name
Quantity
2.68 g
Type
reactant
Smiles
ClC1=CC=C(C=C1)[N+](=O)[O-]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring for 5 min at rt
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The resulting reaction mixture
STIRRING
Type
STIRRING
Details
is further stirred at rt for 5 min
Duration
5 min
WAIT
Type
WAIT
Details
at 80° C. for 2 h
Duration
2 h
FILTRATION
Type
FILTRATION
Details
The reaction mixture is filtered over silica gel (15 g)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure, and flash

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
[N+](=O)([O-])C1=CC=C(OCC2=CC=NC=C2)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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